

In vitro potency of 4-CEC compared to other novel psychoactive substances

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloroethcathinone

Cat. No.: B12801267

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An Objective Comparison of the In Vitro Potency of **4-Chloroethcathinone** (4-CEC) and Other Novel Psychoactive Substances

This guide provides a comparative analysis of the in vitro potency of **4-Chloroethcathinone** (4-CEC), a synthetic cathinone, against other novel psychoactive substances (NPS). The focus is on the interaction of these compounds with monoamine transporters, which are key targets for psychostimulant drugs. The data presented is intended for researchers, scientists, and drug development professionals.

Introduction to 4-CEC

4-Chloroethcathinone (4-CEC) is a stimulant drug of the cathinone class that has emerged on the novel psychoactive substance market.^[1] Structurally related to other cathinones like mephedrone, its pharmacological profile is of significant interest for understanding its potential effects and abuse liability. Like many synthetic cathinones, 4-CEC's mechanism of action involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[2][3][4]} This inhibition leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.

Comparative In Vitro Potency at Monoamine Transporters

The primary mechanism of action for many synthetic cathinones is the inhibition of monoamine reuptake.[3] The potency of these substances is often quantified by their half-maximal inhibitory concentration (IC50) at DAT, NET, and SERT. A lower IC50 value indicates a higher potency.

Studies show that 4-CEC acts as a low-potency uptake inhibitor at the dopamine and norepinephrine transporters (DAT and NET) but functions as a substrate at the serotonin transporter (SERT).[2] In comparison to other cathinones, 4-CEC is somewhat selective for SERT, being about three times more potent at SERT than at DAT, while its potency at DAT and NET is roughly equivalent.[5] This profile distinguishes it from compounds like 4-chloromethcathinone (4-CMC), which demonstrates similar potency across all three transporters.[2]

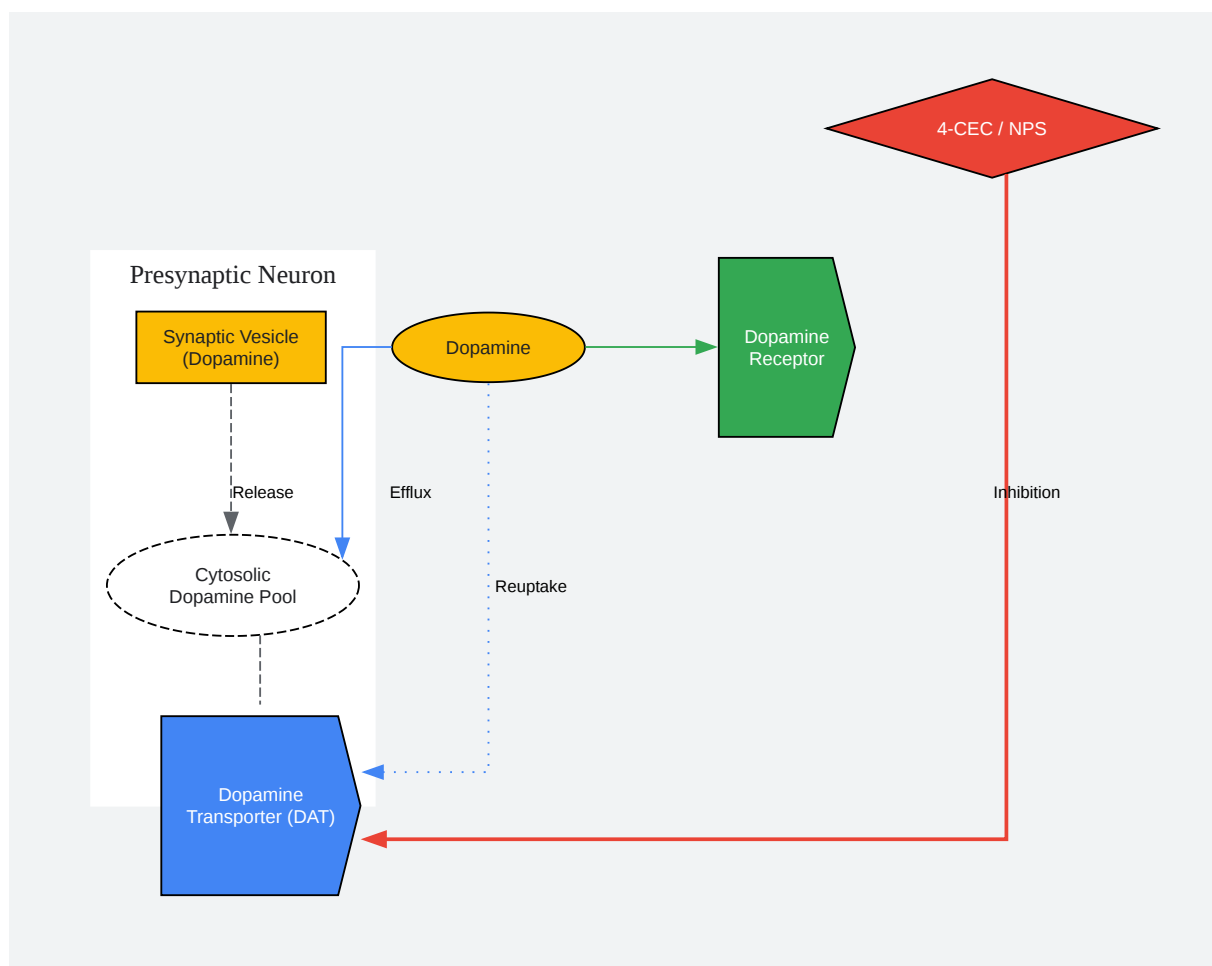
The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for 4-CEC and selected comparator compounds.

Compound	DAT IC50 (μM)	NET IC50 (μM)	SERT IC50 (μM)	DAT/SERT Ratio	Reference
4-CEC	Low Potency	Low Potency	Substrate Activity	~0.33	[2][5]
4-CMC (Clephedrone)	0.208	Not Reported	0.67	3.22	[6]
Mephedrone (4-MMC)	Substrate	Substrate	Substrate	N/A	[2]
4-MeO-PVP	0.1126	Not Reported	4.18	37.1	[6]
α-PVP	0.02 - 0.64	0.02 - 0.64	>100	>1000	[7]

Note: Specific IC50 values for 4-CEC are not detailed in the provided results, but its relative potency is described. "Substrate" indicates the compound is transported by the protein, causing neurotransmitter release, rather than simply blocking it.

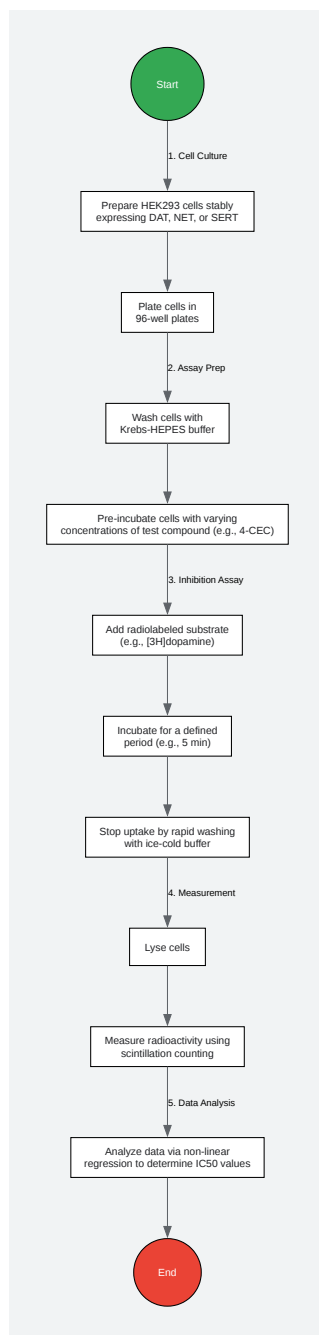
Signaling and Experimental Diagrams

To visualize the concepts discussed, the following diagrams illustrate the typical signaling pathway affected by cathinones and the workflow for a standard in vitro inhibition assay.



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Caption: Mechanism of monoamine transporter inhibition by NPS.



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- To cite this document: BenchChem. [In vitro potency of 4-CEC compared to other novel psychoactive substances]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12801267#in-vitro-potency-of-4-cec-compared-to-other-novel-psychoactive-substances]

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